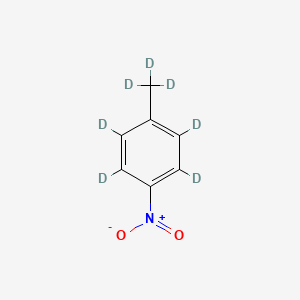

4-ニトロトルエン-d7

説明

It is an organic compound with the molecular formula C7D7NO2 and a molecular weight of 144.18 g/mol . This compound is characterized by the presence of seven deuterium atoms, which replace the hydrogen atoms in the parent compound, 4-Nitrotoluene. The deuterium labeling makes it particularly useful in various scientific research applications, especially in the field of nuclear magnetic resonance (NMR) spectroscopy.

科学的研究の応用

4-Nitrotoluene-d7 is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:

Chemistry: It is used as a reference standard in NMR spectroscopy to study the structure and dynamics of organic molecules.

Biology: In biological research, 4-Nitrotoluene-d7 is used to trace metabolic pathways and study enzyme mechanisms.

Medicine: It is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.

Industry: In industrial applications, 4-Nitrotoluene-d7 is used in the synthesis of dyes, pigments, and other chemical intermediates.

作用機序

Target of Action

4-Nitrotoluene-d7 is a biochemical used in proteomics research . .

Biochemical Pathways

4-Nitrotoluene-d7 is a derivative of 4-nitrotoluene. The biodegradation of 4-nitrotoluene has been studied in bacteria, specifically Rhodococcus pyridinivorans NT2 . The degradation process involves oxidation at the methyl group to form 4-nitrobenzoate, followed by reduction and hydrolytic deamination yielding protocatechuate, which is metabolized through the β-ketoadipate pathway .

Pharmacokinetics

It is known that the compound is solid and soluble in dichloromethane, ethanol, and ethyl acetate .

Result of Action

The degradation of 4-nitrotoluene, from which 4-nitrotoluene-d7 is derived, results in the formation of protocatechuate, a less toxic compound .

Action Environment

The action of 4-Nitrotoluene-d7 may be influenced by various environmental factors. For instance, the compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is recommended to store the compound at 4° C . More research is needed to understand how other environmental factors influence the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

4-Nitrotoluene-d7 interacts with various enzymes and proteins during its biodegradation process. A bacterial strain, Rhodococcus pyridinivorans NT2, has been identified to degrade 4-nitrotoluene . The interactions between 4-Nitrotoluene-d7 and these biomolecules are crucial for its biodegradation.

Cellular Effects

The effects of 4-Nitrotoluene-d7 on cells are primarily observed during its biodegradation. The Rhodococcus pyridinivorans NT2 strain degrades 4-Nitrotoluene-d7, influencing cellular functions such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4-Nitrotoluene-d7 involves its degradation by the Rhodococcus pyridinivorans NT2 strain. The degradation process begins with the oxidation of the methyl group to form 4-nitrobenzoate, followed by reduction and hydrolytic deamination yielding protocatechuate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitrotoluene-d7 change over time. The Rhodococcus pyridinivorans NT2 strain degrades 4-Nitrotoluene-d7 over a period of 120 hours . Information on the product’s stability, degradation, and long-term effects on cellular function is observed in these in vitro studies.

Dosage Effects in Animal Models

The effects of 4-Nitrotoluene-d7 at different dosages in animal models are yet to be thoroughly studied. Its parent compound, 4-nitrotoluene, has been shown to cause cytotoxicity, genotoxicity, necrosis, mutagenicity, and carcinogenicity in animals and humans .

Metabolic Pathways

4-Nitrotoluene-d7 is involved in several metabolic pathways during its biodegradation. The metabolic pathway begins with the oxidation of the methyl group to form 4-nitrobenzoate, which is then reduced and hydrolytically deaminated to yield protocatechuate .

Transport and Distribution

During its biodegradation, changes in the hydrophobicity of the compound and an increase in the degree of fatty acid saturation are observed .

Subcellular Localization

Its parent compound, 4-nitrotoluene, is known to cause changes in cellular processes, which may suggest its localization within specific cellular compartments .

準備方法

Synthetic Routes and Reaction Conditions

4-Nitrotoluene-d7 is typically synthesized from Toluene-d8 through a nitration reaction. The nitration process involves the introduction of a nitro group (-NO2) into the aromatic ring of Toluene-d8. The reaction is carried out using a mixture of sulfuric acid and nitric acid as nitrating agents. The reaction conditions usually involve maintaining the temperature between 5°C and 25°C and allowing the reaction to proceed for approximately 4.67 hours .

Industrial Production Methods

On an industrial scale, the production of 4-Nitrotoluene-d7 follows similar principles as the laboratory synthesis but is optimized for larger quantities. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

化学反応の分析

Types of Reactions

4-Nitrotoluene-d7 undergoes various chemical reactions, including:

Oxidation: The methyl group in 4-Nitrotoluene-d7 can be oxidized to form 4-nitrobenzoic acid.

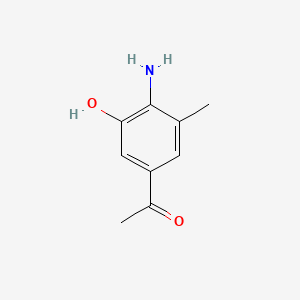

Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 4-aminotoluene-d7.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromic acid, sulfuric acid.

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

Substitution: Halogens (e.g., bromine), alkylating agents.

Major Products Formed

Oxidation: 4-Nitrobenzoic acid.

Reduction: 4-Aminotoluene-d7.

Substitution: Various substituted nitrotoluenes depending on the substituent introduced.

類似化合物との比較

4-Nitrotoluene-d7 can be compared with other similar compounds such as:

4-Nitrotoluene: The non-deuterated form, which has similar chemical properties but lacks the advantages of deuterium labeling.

3-Nitrotoluene-d7: Another deuterated isomer with the nitro group in the meta position, which exhibits different reactivity and applications.

2-Nitrotoluene-d7: The ortho isomer, which also has distinct chemical properties and uses.

The uniqueness of 4-Nitrotoluene-d7 lies in its specific deuterium labeling, which provides enhanced stability and distinct spectroscopic properties, making it particularly valuable in research applications .

特性

IUPAC Name |

1,2,4,5-tetradeuterio-3-nitro-6-(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTVNYMJQHSSEA-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662156 | |

| Record name | 1-(~2~H_3_)Methyl-4-nitro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84344-19-4 | |

| Record name | 1-(~2~H_3_)Methyl-4-nitro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)